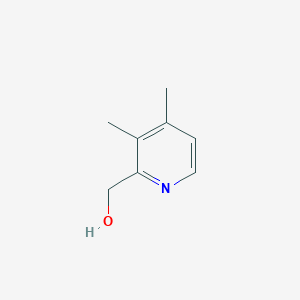
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid, also known as methotrexate, is a widely used chemotherapeutic agent for the treatment of various cancers and autoimmune diseases. It was first synthesized in the 1940s and has since been extensively studied for its mechanism of action and therapeutic applications.
Mécanisme D'action
Methotrexate works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By blocking this enzyme, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid prevents the formation of new cells, particularly cancer cells and immune cells. This mechanism of action is highly specific and has been extensively studied in both in vitro and in vivo models.
Biochemical and Physiological Effects:
Methotrexate has a range of biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. It can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. However, these side effects are generally manageable and do not limit the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in clinical practice.
Avantages Et Limitations Des Expériences En Laboratoire
Methotrexate has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action and can be used to selectively target cancer cells and immune cells. It is also relatively easy to administer and can be given orally or intravenously. However, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid has limitations in laboratory experiments, particularly in terms of its toxicity and potential side effects. Careful consideration must be given to the dosage and duration of treatment to avoid adverse effects.
Orientations Futures
There are several future directions for research on N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the identification of biomarkers that can predict response to N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid treatment, which could improve patient outcomes and reduce the risk of adverse effects. Finally, there is ongoing research into the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
Methotrexate is synthesized through a multistep process that involves the condensation of p-aminobenzoic acid with glycine, followed by the addition of glutamic acid and the final attachment of the pteridine ring. The process is complex and requires careful control of reaction conditions to yield a high-quality product.
Applications De Recherche Scientifique
Methotrexate has been extensively studied for its efficacy in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Scientific research has shown that N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid works by inhibiting the synthesis of DNA and RNA, thereby preventing the growth and replication of cancer cells and immune cells.
Propriétés
Numéro CAS |
122594-35-8 |
|---|---|
Nom du produit |
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid |
Formule moléculaire |
C21H23N7O5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)8-11-2-4-12(5-3-11)19(31)26-13(20(32)33)6-7-15(29)30/h2-5,9-10,13H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,13-/m0/s1 |
Clé InChI |
SEJWECNFKLVVFC-HQVZTVAUSA-N |
SMILES isomérique |
CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonymes |
9-methyl-10-deazaminopterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





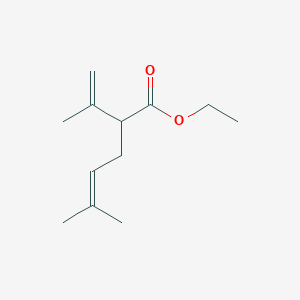
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
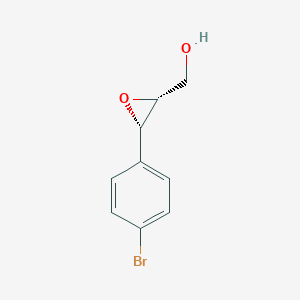

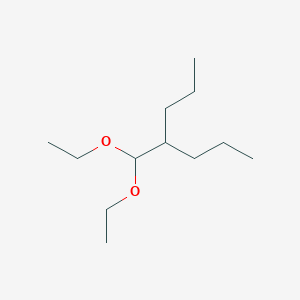
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
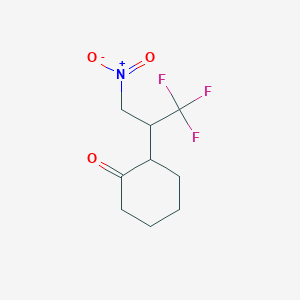
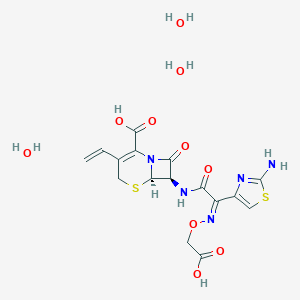
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
